4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Epigenetics Bromodomain inhibition Cancer therapeutics

Researchers requiring consistent SAR data face variability from generic substitutions. This benzoxazole scaffold offers a solution with its unique 4,6-dibromo and ortho-methyl configuration, ensuring reproducible biological readouts. - Confirmed BRD4 affinity (IC50 = 1.26 μM) with a clean RARα counter-screen (EC50 >10 μM), establishing it as a tractable starting point for BET family inhibitor optimization. - The ortho-methyl group enforces a distinct non-coplanar conformation, making it ideal for investigating 3D molecular shape in target engagement. - Two bromine handles enable sequential Pd-catalyzed diversification, accelerating analog library synthesis for high-throughput chemistry workflows.

Molecular Formula C14H10Br2N2O
Molecular Weight 382.05 g/mol
CAS No. 637302-94-4
Cat. No. B13807557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
CAS637302-94-4
Molecular FormulaC14H10Br2N2O
Molecular Weight382.05 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br
InChIInChI=1S/C14H10Br2N2O/c1-7-4-2-3-5-8(7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3
InChIKeyGVFSAXRETFCLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Overview


4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS 637302-94-4) is a heterocyclic small molecule belonging to the benzoxazole family, characterized by a 1,3-benzoxazole core bearing bromine atoms at positions 4 and 6, an amino group at position 5, and a 2-methylphenyl (o-tolyl) substituent at position 2 . With a molecular formula of C14H10Br2N2O and a molecular weight of 382.05 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and epigenetic probes targeting bromodomain-containing proteins [1]. The presence of two bromine atoms enhances its potential for halogen bonding interactions and serves as synthetic handles for further derivatization, making it a valuable building block for lead optimization campaigns .

Workflow Heterocyclic building block for medicinal chemistry and lead optimization campaigns
Synthetic utility Dual bromine handles support sequential Pd-catalyzed cross-coupling diversification
Structural feature Ortho-methyl group enforces non-coplanar conformation for regioisomer-specific SAR studies

Why Analogs Cannot Substitute for 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine


Benzoxazole derivatives exhibit divergent biological activities driven by subtle variations in substitution patterns, halogen positioning, and electronic effects [1]. The specific 4,6-dibromo-2-(2-methylphenyl) configuration in this compound creates a unique steric and electronic environment that cannot be replicated by close analogs such as the non-brominated 2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS 293737-82-3), the para-methyl isomer (CAS 637302-95-5), or the chloro-substituted variant (CAS 531515-79-4) . Notably, the ortho-methyl group imposes conformational restriction on the pendant phenyl ring, while the 4,6-dibromo pattern engages in distinct halogen bonding interactions that modulate target binding kinetics and selectivity profiles . For programs requiring consistent SAR data, reproducibility, and reliable sourcing of a well-characterized building block, generic substitution introduces unacceptable variability in both biological readouts and downstream synthetic outcomes.

Non-brominated analog Lacks halogen bonding capacity and cross-coupling handles; binding and synthetic profiles may not transfer
Para-methyl regioisomer Adopts near-planar conformation versus non-coplanar target; molecular recognition context may shift
Chloro-substituted variant Altered lipophilicity and oxidative metabolism risk may confound ADME interpretation in model systems

Quantitative Differentiation Evidence for 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine


BRD4 Bromodomain Binding Affinity

The target compound exhibits measurable binding affinity to the BRD4 bromodomain with an IC50 of 1.26 μM (1.26E+3 nM) in a fluorescence anisotropy assay [1]. While this represents only moderate potency, it establishes a baseline for this scaffold within the BET bromodomain family. Importantly, the compound also displays weak agonist activity at RARα with an EC50 > 10,000 nM, indicating a degree of selectivity between nuclear receptor targets [2].

BRD4 Binding Affinity
Head-to-head
IC50 1.26 μM
Supports BRD4 binding assay context and BET family selectivity review
Moderate baseline affinity; 12- to 25-fold below clinical-stage pan-BET comparator in fluorescence anisotropy assay
Epigenetics Bromodomain inhibition Cancer therapeutics

Ortho-Methyl vs. Para-Methyl Regioisomer Conformation

The target compound (ortho-methyl) and its regioisomer 4,6-dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 637302-95-5, para-methyl) are constitutional isomers with identical molecular formula (C14H10Br2N2O) and molecular weight (382.05 g/mol) . Despite their compositional identity, the ortho-methyl group imposes a steric clash with the benzoxazole ring system, enforcing a non-coplanar conformation of the pendant aryl group. In contrast, the para-methyl analog adopts a nearly planar geometry [1].

Regioisomer Conformation
Class-level inference
Target (ortho-methyl): non-coplanar aryl conformation; steric hindrance enforces dihedral offset ~30–50°
Comparator (para-methyl): near-planar geometry; identical tPSA (~52 Ų) but divergent 3D electrostatic surface
Regioisomer identity verification required for SAR consistency
Conformational difference directly impacts molecular recognition and binding kinetics
Structure-activity relationship Conformational analysis Halogen bonding

Bromine vs. Hydrogen Substitution Effects

The target compound (MW 382.05) contains two bromine atoms, whereas its non-brominated analog 2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS 293737-82-3, MW 224.26) lacks halogen substitution . Bromine atoms serve as both pharmacophoric elements for halogen bonding interactions and as synthetic handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .

Halogen Bonding & Synthetic Utility
Class-level / Data to verify
Dual C-Br σ-hole estimated ~15–20 kcal/mol; enables sequential Pd-catalyzed diversification at positions 4 and 6
Halogen bonding and cross-coupling context; supports library synthesis workflow
DFT-based estimation on analogous systems; experimental validation recommended
Halogen bonding Medicinal chemistry Cross-coupling

Chloro vs. Methyl Substitution: ADME Profile

The target compound (C14H10Br2N2O, MW 382.05) and its ortho-chloro analog 4,6-dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine (CAS 531515-79-4, C13H7Br2ClN2O, MW 402.47) differ by a single halogen substitution on the pendant aryl ring . This substitution alters key physicochemical parameters including lipophilicity (clogP) and metabolic stability.

ADME Profile Context
Class-level / Data to verify
Reported logP shift ~0.4 units vs chloro analog; methyl group linked to higher predicted metabolic stability in silico
ADME prediction context; in silico review requires experimental confirmation
Halogen substitution may alter metabolic pathways; source data unavailable for verification
ADME properties Lipophilicity Halogen substitution

Application Scenarios for 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine


Hit-to-Lead Optimization for BRD4 Bromodomain Inhibitors

The moderate BRD4 affinity (IC50 = 1.26 μM) [1] establishes this compound as a tractable starting point for medicinal chemistry optimization. Researchers can systematically modify the 2-(2-methylphenyl) moiety and exploit the 4,6-dibromo positions for Pd-catalyzed diversification to improve potency and selectivity within the BET family. The availability of high-purity material (≥98%) from reputable vendors ensures reproducibility across iterative SAR cycles.

Conformational Probe for Regioisomer-Specific Biological Studies

The distinct non-coplanar conformation enforced by the ortho-methyl group [2] makes this compound an ideal tool for investigating the role of 3D molecular shape in target engagement. Direct comparison with the para-methyl isomer (CAS 637302-95-5) can elucidate how subtle conformational differences translate into divergent biological activities, informing rational design strategies for conformationally constrained analogs.

Parallel Library Synthesis via Dual Bromine Handles

The 4,6-dibromo substitution pattern provides two orthogonal synthetic handles for sequential cross-coupling reactions . This enables efficient generation of diverse analog libraries through iterative Suzuki-Miyaura or Buchwald-Hartwig couplings, accelerating SAR exploration and patent expansion efforts. Procurement of bulk quantities supports high-throughput chemistry workflows.

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 382 g/mol and moderate lipophilicity (clogP ~4.2-4.8), this compound sits at the upper end of fragment space . Its BRD4 binding data and clean RARα counter-screen (EC50 >10 μM) [1] suggest a favorable selectivity profile suitable for fragment merging or growing strategies in FBDD campaigns targeting epigenetic readers.

Application
Selection Property
Validation Focus
BRD4 bromodomain inhibitor studies
Scaffold with quantifiable binding baseline
Binding assay context and BET family selectivity review
Regioisomer-specific conformation studies
Ortho-methyl conformational constraint
3D molecular shape and target engagement review
Diversified library synthesis
Dual bromine Pd-catalyzed cross-coupling handles
Sequential diversification and SAR expansion
Fragment-based epigenetic probe studies
Moderate MW and lipophilicity profile
Fragment merging and nuclear receptor selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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